An In-Depth Technical Guide to 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
An In-Depth Technical Guide to 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, structural characterization, and potential applications, offering a valuable resource for professionals in drug discovery and polymer chemistry.
Nomenclature and Chemical Identity
7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is a substituted derivative of the benzoxazine heterocyclic system. The nomenclature precisely describes its structure: a bicyclic system composed of a benzene ring fused to a 1,4-oxazine ring, which is partially saturated (3,4-dihydro-2H). The key feature of this molecule is the trifluoromethyl (-CF3) group attached at the 7th position of the benzoxazine core.
Systematic IUPAC Name: 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine[1]
Synonyms:
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3,4-Dihydro-7-(trifluoromethyl)-2H-1,4-benzoxazine
Key Identifiers:
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CAS Number: 347-41-1[1]
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Molecular Formula: C₉H₈F₃NO
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Molecular Weight: 203.16 g/mol
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InChI Key: YEPAXHCFTVUJLJ-UHFFFAOYSA-N[1]
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Canonical SMILES: C1COC2=C(N1)C=CC(=C2)C(F)(F)F[1]
The trifluoromethyl group, a common substituent in medicinal chemistry, is known to significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Its electron-withdrawing nature can also modulate the electronic properties of the aromatic ring system.
Molecular Structure
The core structure consists of a benzene ring fused to a six-membered morpholine-like ring. The trifluoromethyl group is positioned on the benzene ring, para to the oxygen atom of the oxazine ring.
Caption: 2D structure of 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine.
Synthesis and Mechanistic Insights
Hypothetical Synthesis Workflow
This proposed synthesis involves two main stages: the formation of the benzoxazinone core followed by its reduction.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 7-(Trifluoromethyl)-2H-benzo[b][2][3]oxazin-3(4H)-one
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Reaction Setup: To a stirred solution of 2-amino-4-(trifluoromethyl)phenol in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate) under an inert atmosphere (e.g., nitrogen or argon), a base (e.g., triethylamine or pyridine) is added.
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Addition of Acylating Agent: The reaction mixture is cooled in an ice bath, and a solution of chloroacetyl chloride in the same solvent is added dropwise, maintaining the temperature below 5°C. The dropwise addition is crucial to control the exothermic reaction and prevent side product formation.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up and Purification: The reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then refluxed with a base such as potassium carbonate in a solvent like acetone to facilitate intramolecular cyclization. After cooling, the mixture is filtered, and the solvent is evaporated. The resulting solid can be purified by recrystallization or column chromatography to yield the desired benzoxazinone.
Step 2: Synthesis of 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
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Reaction Setup: A solution of 7-(trifluoromethyl)-2H-benzo[b][2][3]oxazin-3(4H)-one in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) is prepared in a flame-dried, three-necked flask under an inert atmosphere.
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Reduction: The solution is cooled to 0°C, and a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise. The careful, portion-wise addition is necessary to control the highly exothermic reaction.
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Reaction Progression and Quenching: The reaction mixture is then stirred at room temperature or gently refluxed for several hours to ensure complete reduction. After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safely decomposing the excess reducing agent and precipitating the aluminum salts.
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Isolation and Purification: The resulting slurry is filtered, and the filter cake is washed with the solvent. The combined filtrate is dried over a drying agent, and the solvent is evaporated to yield the crude product. Further purification by column chromatography or distillation under reduced pressure can provide the pure 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine.
Structural Elucidation and Characterization
The definitive identification and characterization of 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine rely on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the trifluoromethyl-substituted ring, and two distinct signals for the methylene protons of the oxazine ring (-O-CH₂- and -N-CH₂-). The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. Signals for the two methylene carbons in the oxazine ring will also be present. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |
| FT-IR | Characteristic absorption bands for N-H stretching (if the secondary amine is not substituted), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O-C and C-N stretching of the oxazine ring. The strong C-F stretching vibrations of the trifluoromethyl group are also expected. |
| Mass Spec | The molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern can provide further structural information. |
Potential Applications in Drug Discovery and Materials Science
The benzoxazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework that can bind to a variety of biological targets. The introduction of a trifluoromethyl group can further enhance the therapeutic potential of these molecules.
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Anticancer Activity: Several 1,4-benzoxazine derivatives have been investigated as potential anticancer agents.[4] The trifluoromethyl group could improve the compound's ability to inhibit cancer cell proliferation.
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Anticonvulsant Properties: Benzoxazine derivatives have shown promise as anticonvulsant agents.[2][5] The lipophilicity imparted by the trifluoromethyl group may enhance blood-brain barrier penetration, a desirable property for central nervous system-acting drugs.
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Antimicrobial and Antifungal Activity: The benzoxazine nucleus is also a key component in some antimicrobial and antifungal compounds.
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Polymer Science: Benzoxazine monomers are precursors to polybenzoxazine resins, a class of high-performance thermosetting polymers.[6][7][8] These resins exhibit excellent thermal stability, low water absorption, and good dielectric properties, making them suitable for applications in aerospace, electronics, and as protective coatings.[7] The incorporation of fluorine atoms via the trifluoromethyl group can further enhance these properties, leading to materials with even lower dielectric constants and improved thermal resistance.[9]
Conclusion
7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is a fascinating molecule with significant potential in both medicinal chemistry and materials science. Its unique combination of a biologically active benzoxazine core and the property-enhancing trifluoromethyl group makes it a compelling target for further research and development. The synthetic pathways, while requiring careful execution, are based on well-established organic chemistry principles. The continued exploration of this and related compounds is likely to yield novel therapeutic agents and advanced materials.
References
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Jiao, P. F., Zhao, B. X., Wang, W. W., He, Q. X., Wan, M. S., Shin, D. S., & Miao, J. Y. (2006). Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives. Bioorganic & Medicinal Chemistry Letters, 16(11), 2862–2867. [Link]
-
Siddiqui, N., Asad, M., & Pandeya, S. N. (2010). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. Acta Pharmaceutica, 60(3), 279–287. [Link]
-
MDPI. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. [Link]
-
MDPI. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. [Link]
-
PubMed. (2006). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. [Link]
-
ResearchGate. (2016). Molecular characterization of the polymerization of acetylene-functional benzoxazine resins. [Link]
-
ResearchGate. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. [Link]
-
PubMed Central (PMC). (2024). Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. [Link]
-
ResearchGate. (n.d.). Benzoxazine resins as smart materials and future perspectives. [Link]
-
ResearchGate. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 3-(4-(trifluoromethyl)phenyl)-3,4-dihydro- 2H-benzo[e][2][10]oxazine. [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of 3-phenyl-6-(trifluoromethyl)-3,4dihydro-2H-benzo[e][2][10]oxazine. [Link]
-
Alfa Chemistry. (n.d.). 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine. Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 7,8-Difluoro-2,3-dihydro-3-methyl-4H-(1,4)benzoxazine. PubChem Compound Summary for CID 10219718. [Link]
-
ORCA - Online Research @ Cardiff. (n.d.). A benzoxazine/substituted borazine composite coating: A new resin for improving the corrosion resistance of the pristine. [Link]
-
PubMed Central (PMC). (2023). A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study [mdpi.com]
